(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone
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Description
(1-ethyl-1H-pyrazol-5-yl)(4-(4-isopropylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N5OS and its molecular weight is 383.51. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
- Pyrazole and isoxazole derivatives, including compounds structurally related to the specified chemical, have been synthesized and shown to exhibit significant antibacterial and antifungal activities. These compounds were tested against a variety of pathogens, demonstrating their potential as leads for developing new antimicrobial agents (Sanjeeva et al., 2022).
Pain Management
- A series of pyrazoles, including those similar in structure to the requested compound, led to the identification of a clinical candidate for the treatment of pain due to its σ1 receptor antagonistic properties. The compound showed excellent solubility and pharmacokinetic profile, making it a promising candidate for further development in pain management (Díaz et al., 2020).
Anticancer Activity
- Novel thiazole compounds, including pyrazole derivatives, have been synthesized and tested for their anticancer activity against breast cancer cells. One of the synthesized compounds showed activity comparable to Paclitaxel, a widely used chemotherapeutic agent, highlighting the potential of these molecules in cancer therapy (Sonar et al., 2020).
Antituberculosis Activity
- Benzofuran and benzo[d]isothiazole derivatives, which share some structural features with the requested compound, have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. One of the compounds emerged as a promising inhibitor, demonstrating the potential of these molecular scaffolds in combating tuberculosis (Reddy et al., 2014).
Properties
IUPAC Name |
(2-ethylpyrazol-3-yl)-[4-(4-propan-2-yl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-4-25-16(8-9-21-25)19(26)23-10-12-24(13-11-23)20-22-18-15(14(2)3)6-5-7-17(18)27-20/h5-9,14H,4,10-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWZUJBLGOXJEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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